Cytotoxicity vs. Pterostilbene in MCF-7 Cells
In a direct head-to-head comparison, the novel hybrid molecule PTER-ITC showed significant in vitro anti-cancer activity with an IC50 of 25 ± 0.38 µM, when compared to the reference compound pterostilbene (PTER), which had an IC50 of 65 ± 0.42 µM in the hormone-dependent breast cancer cell line MCF-7 [1].
| Evidence Dimension | Cytotoxicity (Inhibition of cell proliferation) |
|---|---|
| Target Compound Data | IC50 = 25 ± 0.38 µM |
| Comparator Or Baseline | Pterostilbene (PTER): IC50 = 65 ± 0.42 µM |
| Quantified Difference | PTER-ITC is 2.6 times more potent (lower IC50) than PTER. |
| Conditions | MCF-7 human breast cancer cell line, in vitro assay. |
Why This Matters
This 2.6-fold potency increase quantifies the direct benefit of the isothiocyanate conjugation, justifying the selection of PTER-ITC over unconjugated pterostilbene for studies requiring lower effective concentrations.
- [1] Nikhil K, Sharan S, Chakraborty A, Bodipati N, Krishna Peddinti R, Roy P. Role of isothiocyanate conjugate of pterostilbene on the inhibition of MCF-7 cell proliferation and tumor growth in Ehrlich ascitic cell induced tumor bearing mice. Exp Cell Res. 2014 Jan 15;320(2):311-28. doi: 10.1016/j.yexcr.2013.10.015. View Source
